Grazoprevir sodium
Overview
Description
MK-5172 sodium salt, also known as Grazoprevir sodium salt, is a selective inhibitor of the Hepatitis C virus NS3/4a protease. This compound exhibits broad activity across various genotypes and resistant variants of the virus. It has shown significant potential in inhibiting the activity of the SARS-CoV-2 3CL protease .
Preparation Methods
The synthesis of MK-5172 sodium salt involves several key steps. One of the primary synthetic routes includes the regioselective substitution reaction of dichloroquinoxaline with a prolinol derivative, followed by the construction of an 18-membered macrocycle through macrolactamization . The industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
MK-5172 sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups under suitable conditions.
Hydrolysis: This reaction involves the breakdown of the compound in the presence of water or aqueous solutions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MK-5172 sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of protease inhibitors.
Biology: The compound is employed in biochemical assays to investigate the inhibition of viral proteases.
Medicine: MK-5172 sodium salt is a crucial component in the development of antiviral therapies, particularly for Hepatitis C and potentially for COVID-19.
Industry: It is used in the pharmaceutical industry for the production of antiviral drugs .
Mechanism of Action
MK-5172 sodium salt exerts its effects by selectively inhibiting the NS3/4a protease of the Hepatitis C virus. This inhibition prevents the virus from processing its polyprotein into functional proteins, thereby halting viral replication. The compound also inhibits the activity of the SARS-CoV-2 3CL protease, which is essential for the replication of the virus .
Comparison with Similar Compounds
MK-5172 sodium salt is unique due to its broad activity across various genotypes and resistant variants of the Hepatitis C virus. Similar compounds include:
Grazoprevir potassium salt: Another form of Grazoprevir with similar inhibitory properties.
Grazoprevir hydrate: A hydrated form of Grazoprevir with comparable activity.
Other NS3/4a protease inhibitors: Compounds like Simeprevir and Paritaprevir also inhibit the NS3/4a protease but may differ in their spectrum of activity and resistance profiles
MK-5172 sodium salt stands out due to its high potency and broad-spectrum activity, making it a valuable compound in antiviral research and therapy.
Properties
IUPAC Name |
sodium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O9S.Na/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKZBIVJZNPHGU-CIAYNJNFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49N6NaO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1425038-27-2 | |
Record name | Grazoprevir sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425038272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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